![molecular formula C23H26N4O5 B2480576 N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899786-55-1](/img/structure/B2480576.png)
N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- A catalytic synthetic method for 3,4-dihydroquinazolin-4-ones has been developed using carbon monoxide in the presence of a catalytic amount of selenium, providing a potential pathway for the synthesis of related compounds (Nishiyama et al., 2002).
Molecular Structure Analysis
- The structure determination of dihydroquinazolines and quinolines through various spectroscopic techniques offers insights into the molecular structure analysis of related compounds (Bendorf et al., 2016).
Chemical Reactions and Properties
- The synthesis of 4-bromo-1,2-dihydroisoquinolines and the proposal of a bromonium ylide as a key intermediate highlight complex chemical reactions that may be relevant to understanding the reactivity of quinazolinone derivatives (He et al., 2016).
Physical Properties Analysis
- The study of solvent effects in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones provides insights into the impact of solvent polarity on reaction outcomes, which is crucial for understanding the physical properties of these compounds (Satheesh et al., 2022).
Chemical Properties Analysis
- The synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including their psychotropic, anti-inflammatory, and cytotoxic activities, offer a comprehensive look at the chemical properties of quinazolinone derivatives (Zablotskaya et al., 2013).
Wissenschaftliche Forschungsanwendungen
1. Catalytic Activities in Chemical Reactions
N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, as part of a broader class of quinazoline derivatives, has been studied for its potential in catalyzing chemical reactions. A research study by Wong et al. (2010) explored the synthesis of N₂O₂ tripodal tetradentate ligands derived from similar compounds. These compounds demonstrated catalytic activities towards epoxidation of styrene, indicating potential applications in chemical synthesis processes (Wong et al., 2010).
2. Pharmaceutical Applications in Hypertension and Diuretics
Rahman et al. (2014) investigated quinazoline derivatives for their pharmacological properties, focusing on their potential as diuretic and antihypertensive agents. This research highlights the potential medical applications of N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide in the treatment of hypertension and as a diuretic agent (Rahman et al., 2014).
3. Role in Synthesis of Bioactive Compounds
Atanassov et al. (2002) explored the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-Benzylbenzimidoyl Isoselenocyanates, which are structurally related to N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide. This research underscores the compound's utility in the synthesis of bioactive molecules, potentially useful in various biomedical applications (Atanassov et al., 2002).
4. Potential in Anticonvulsant Studies
El Kayal et al. (2019) conducted research on derivatives of quinazolin, which revealed their potential in anticonvulsant activity. This finding suggests that N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide could be a candidate for further research in developing anticonvulsant medications (El Kayal et al., 2019).
Eigenschaften
IUPAC Name |
N-butyl-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-2-3-13-24-21(28)12-7-14-25-22(29)19-10-4-5-11-20(19)26(23(25)30)16-17-8-6-9-18(15-17)27(31)32/h4-6,8-11,15H,2-3,7,12-14,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWPQGAEEZRXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.